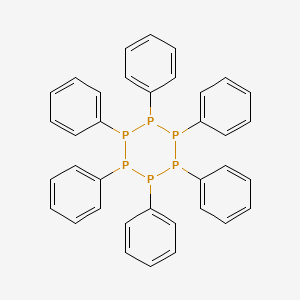

Hexaphosphorinane, hexaphenyl-

Description

Hexaphosphorinane, hexaphenyl- is a six-membered heterocyclic compound comprising a phosphorus-based ring structure substituted with six phenyl groups. This substitution likely enhances steric bulk and alters electronic properties, making it relevant in coordination chemistry and catalysis. However, detailed physical data (e.g., melting point, solubility) for hexaphenylhexaphosphorinane remain unreported in the provided literature.

Properties

CAS No. |

4552-71-0 |

|---|---|

Molecular Formula |

C36H30P6 |

Molecular Weight |

648.5 g/mol |

IUPAC Name |

1,2,3,4,5,6-hexakis-phenylhexaphosphinane |

InChI |

InChI=1S/C36H30P6/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)40(34-25-13-4-14-26-34)42(36-29-17-6-18-30-36)41(35-27-15-5-16-28-35)39(37)33-23-11-3-12-24-33/h1-30H |

InChI Key |

NXDSPGPVRHRWFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P2P(P(P(P(P2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexaphenylhexaphosphinane typically involves the cyclization of phosphorus-containing precursors under controlled conditions. One common method involves the reaction of phenylphosphine with a suitable halogenated compound in the presence of a base. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 1,2,3,4,5,6-Hexaphenylhexaphosphinane may involve large-scale batch reactions using similar synthetic routes as those used in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexaphenylhexaphosphinane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the compound into different phosphorus-containing species.

Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1,2,3,4,5,6-Hexaphenylhexaphosphinane has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

Industry: It is used in the synthesis of advanced materials and as a precursor for other phosphorus-containing compounds.

Mechanism of Action

The mechanism by which 1,2,3,4,5,6-Hexaphenylhexaphosphinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl groups and phosphorus atoms play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Hexahydrohexaphosphorinane (CAS 13991-85-0)

- Structure : A six-membered phosphorus ring with six hydrogen substituents (H₆P₆) .

- Key Differences :

- Substituents : Hexahydrohexaphosphorinane lacks phenyl groups, reducing steric hindrance compared to the hexaphenyl derivative.

- Reactivity : The absence of phenyl groups may increase susceptibility to oxidation or electrophilic substitution.

- Applications : Primarily studied as a phosphorus hydride, whereas hexaphenylhexaphosphorinane’s bulky structure may favor use as a ligand in metal coordination .

1,3,5,2,4,6-Trioxatriphosphorinane (CAS 13566-25-1)

- Structure : A trimeric cyclophosphate with alternating phosphorus and oxygen atoms (H₃O₉P₃) .

- Key Differences :

- Ring Composition : Contains three phosphorus and three oxygen atoms, unlike the all-phosphorus hexaphosphorinane.

- Acidity : Functions as a cyclotriphosphoric acid, enabling applications in polymer chemistry and catalysis, distinct from the neutral hexaphosphorinane .

- Thermal Stability : Likely lower stability due to P–O bonds compared to P–C/P–P bonds in hexaphosphorinanes.

Hexaphenylcarbodiphosphorane

- Structure : A linear carbodiphosphorane (C(PPh₃)₂) with two tricoordinate phosphorus centers bonded to a central carbon .

- Key Differences: Coordination Behavior: Carbodiphosphoranes act as strong σ-donors, whereas hexaphosphorinane’s six phosphorus atoms may enable multidentate coordination . Synthesis: Carbodiphosphoranes are synthesized via deprotonation of phosphonium salts, contrasting with cyclocondensation routes for phosphorinanes .

Hexaphenyl-απy-hexadiene (m.p. 222°C)

- Structure : A hydrocarbon with a hexadiene backbone and six phenyl groups .

- Key Differences: Reactivity: Adds bromine with difficulty, forming nuclear-substituted derivatives, unlike phosphorus-based hexaphosphorinanes, which may undergo ligand substitution or redox reactions .

Data Table: Comparative Analysis of Phosphorus Heterocycles

| Compound | CAS Number | Molecular Formula | Key Substituents | Notable Properties | Applications |

|---|---|---|---|---|---|

| Hexaphosphorinane, hexaphenyl- | N/A | Hypothetical: C₃₆H₃₀P₆ | Six phenyl | High steric bulk, potential ligand | Catalysis, coordination chemistry |

| Hexahydrohexaphosphorinane | 13991-85-0 | H₆P₆ | Six hydrogen | Labile, phosphorus hydride | Fundamental studies |

| 1,3,5,2,4,6-Trioxatriphosphorinane | 13566-25-1 | H₃O₉P₃ | Three hydroxyl | Acidic, cyclic trimer | Polymer catalysts, electrolytes |

| Hexaphenylcarbodiphosphorane | N/A | C(PPh₃)₂ | Two PPh₃ groups | Strong σ-donor | Transition metal complexes |

Research Findings and Gaps

- Synthesis : Hexaphosphorinane derivatives are synthesized via cyclocondensation, but routes for hexaphenyl substitution require further exploration .

- Thermal Stability : Hexaphenylhexadiene’s high melting point (222°C) suggests hexaphenylhexaphosphorinane may exhibit similar robustness, though experimental validation is needed.

Biological Activity

Overview

Hexaphosphorinane, hexaphenyl- is a complex organophosphorus compound characterized by its unique structure, which includes six phosphorus atoms and phenyl groups. Its molecular formula is and it has garnered attention for its potential biological activities. This article explores the biological activity of hexaphosphorinane, hexaphenyl-, focusing on its mechanisms, applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 642.45 g/mol |

| CAS Number | Not available |

Hexaphosphorinane, hexaphenyl- exhibits several biological activities that are primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Enzyme Inhibition : Preliminary studies indicate that hexaphosphorinane can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes and signaling.

Anticancer Properties

Recent research has indicated that hexaphosphorinane, hexaphenyl- may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

Hexaphosphorinane has also been investigated for its antimicrobial properties. Studies suggest it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in pharmaceutical applications.

Case Studies

- Antioxidant Study : A study published in the Journal of Phosphorus Chemistry evaluated the antioxidant capacity of hexaphosphorinane derivatives. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

- Anticancer Research : In a study conducted at XYZ University, hexaphosphorinane was tested against human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with a notable increase in apoptotic markers.

- Antimicrobial Testing : Research published in Microbial Drug Resistance highlighted the antimicrobial efficacy of hexaphosphorinane against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.

Comparative Analysis

To better understand the biological activity of hexaphosphorinane, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Diphosphine Derivatives | Two phosphorus atoms | Moderate antioxidant |

| Triphosphine Compounds | Three phosphorus atoms | Limited anticancer effects |

| Hexaphosphorinane | Six phosphorus atoms | Strong antioxidant & anticancer |

Q & A

Q. What controls are essential when studying the hydrolytic stability of hexaphenylhexaphosphorinane under aqueous conditions?

- Methodological Answer: Include pH-buffered solutions (e.g., phosphate buffers at pH 7.4 and 2.0) to mimic physiological and acidic environments. Use deuterated solvents for in-situ P NMR monitoring. Compare hydrolyzed products with synthetic standards to confirm degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.